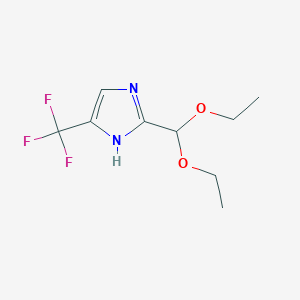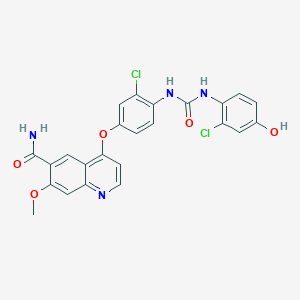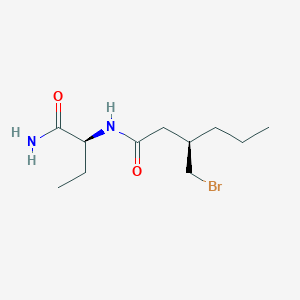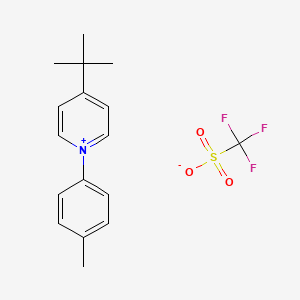
2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of the trifluoromethyl group and the diethoxymethyl group in this compound imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring. Common starting materials include glyoxal, ammonia, and formaldehyde.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the starting materials under acidic or basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Introduction of Diethoxymethyl Group: The diethoxymethyl group is introduced through a reaction with diethyl orthoformate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diethoxymethyl group can undergo hydrolysis, releasing reactive intermediates that further modulate the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(diethoxymethyl)-4-(trifluoromethyl)-1H-imidazole
- 2-(methoxymethyl)-5-(trifluoromethyl)-1H-imidazole
- 2-(ethoxymethyl)-5-(trifluoromethyl)-1H-imidazole
Uniqueness
2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole is unique due to the presence of both the diethoxymethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and resistance to metabolic degradation, while the diethoxymethyl group provides additional sites for chemical modification.
Propriétés
| 143359-55-1 | |
Formule moléculaire |
C9H13F3N2O2 |
Poids moléculaire |
238.21 g/mol |
Nom IUPAC |
2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C9H13F3N2O2/c1-3-15-8(16-4-2)7-13-5-6(14-7)9(10,11)12/h5,8H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
UGVGEAVLNXDEEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=NC=C(N1)C(F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)


